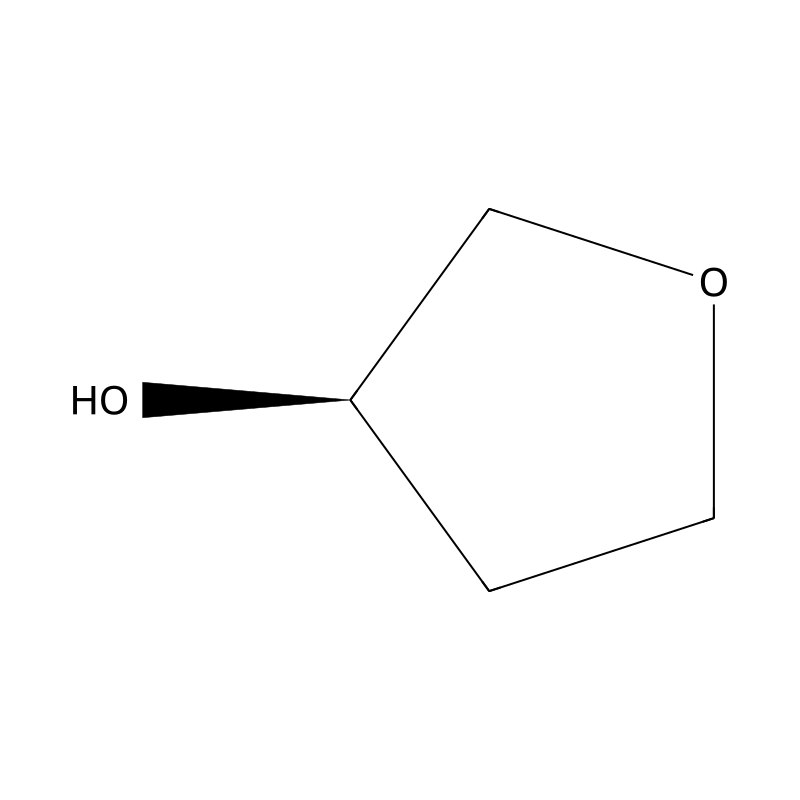

(R)-(-)-3-Hydroxytetrahydrofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(R)-(-)-3-Hydroxytetrahydrofuran serves as a valuable chiral building block in organic synthesis. Its unique structure allows chemists to introduce chirality into complex molecules, crucial for developing pharmaceuticals and other chiral materials. Studies have demonstrated its use in the synthesis of various biologically active compounds, including:

- Nucleosides and nucleotides: These are essential building blocks of DNA and RNA. Researchers have utilized (R)-(-)-3-Hydroxytetrahydrofuran to synthesize chiral nucleosides with potential antiviral and anticancer properties [].

- Carbohydrates: These are essential biomolecules involved in various cellular processes. (R)-(-)-3-Hydroxytetrahydrofuran has been employed in the synthesis of carbohydrate derivatives with potential applications in drug development [].

- Heterocyclic compounds: These are a diverse class of organic molecules with numerous applications in medicinal chemistry and materials science. (R)-(-)-3-Hydroxytetrahydrofuran has been utilized as a starting material for the synthesis of various heterocyclic compounds with potential biological activities [].

Asymmetric Catalysis:

(R)-(-)-3-Hydroxytetrahydrofuran can be employed as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of one enantiomer over another in chemical reactions. This ability to control chirality is essential for the efficient synthesis of various chiral drugs and other fine chemicals [].

Material Science:

(R)-(-)-3-Hydroxytetrahydrofuran holds potential applications in the development of chiral polymers. Chiral polymers exhibit unique properties due to their three-dimensional structures, making them valuable for various applications, including:

- Drug delivery: Chiral polymers can be designed to deliver drugs specifically to targeted cells or tissues, improving the efficacy and safety of drug treatments [].

- Sensor technology: Chiral polymers can be used to develop sensors with high selectivity towards specific molecules, making them valuable tools in various analytical applications [].

(R)-(-)-3-Hydroxytetrahydrofuran is a chiral compound characterized by its molecular formula and a molecular weight of approximately 88.11 g/mol. It appears as a colorless liquid with a normal boiling point of 179 °C and a density of 1.087 g/cm³ at 19 °C . This compound is significant in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs, particularly those targeting viral infections.

(R)-(-)-3-OH THF itself doesn't possess a direct mechanism of action in biological systems. Its primary significance lies in serving as a building block for the synthesis of drugs that target specific mechanisms within the body. For instance, the derived drugs amprenavir and fosamprenavir inhibit the HIV protease enzyme, crucial for viral replication [].

- Esterification: Reacting with acids to form esters.

- Reduction: Can be subjected to reduction reactions to yield various derivatives.

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as 3-ketotetrahydrofuran .

These reactions are crucial for synthesizing pharmaceutical intermediates and other chemical derivatives.

The biological activity of (R)-(-)-3-Hydroxytetrahydrofuran has been explored primarily in the context of its role as a pharmaceutical intermediate. It has been implicated in the development of HIV protease inhibitors, contributing to antiviral therapies . Additionally, studies indicate that it may exhibit neurotoxic effects at high concentrations, causing convulsions and ataxia in animal models .

Several methods exist for synthesizing (R)-(-)-3-Hydroxytetrahydrofuran:

- Cyclization and Hydrolysis: Originally prepared via cyclization of 3,4-Dibromo-1-methoxybutane followed by hydrolysis.

- Chiral Feedstocks: High enantiomeric purity can be achieved from (S)- and (R)-1,2,4-butanetriol using p-toluenesulfonic acid as a catalyst at elevated temperatures (180−220 °C) .

- Esterification-Reduction-Cyclodehydration: From L-malic acid, producing (S)-3-hydroxytetrahydrofuran with high optical purity.

- Hydroboration: Utilizing various borane reagents on dihydrofurans to yield chiral products .

These methods highlight the versatility and importance of this compound in synthetic organic chemistry.

(R)-(-)-3-Hydroxytetrahydrofuran is primarily utilized as an intermediate in drug synthesis:

- Antiviral Drugs: Used in the production of HIV protease inhibitors such as amprenavir and fosamprenavir.

- Chemotherapy Agents: Plays a role in synthesizing compounds for cancer treatment.

- Fuel Additives: Enhances diesel fuel quality when used in small quantities .

Its utility extends beyond pharmaceuticals, indicating its broad applicability in various chemical processes.

Interaction studies involving (R)-(-)-3-Hydroxytetrahydrofuran focus on its biological effects and potential toxicity. Research has shown that it can induce neurotoxic effects at lethal doses in animal studies, suggesting caution in handling and application . Additionally, its interactions with other compounds during synthesis can lead to the formation of novel derivatives with enhanced biological activity.

(R)-(-)-3-Hydroxytetrahydrofuran shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Hydroxytetrahydrofuran | Racemic form; lacks chirality | |

| Tetrahydrofuran | Non-hydroxylated derivative | |

| 2-Hydroxytetrahydrofuran | Hydroxyl group at position 2 | |

| (S)-3-Hydroxytetrahydrofuran | Enantiomer with distinct biological properties |

The uniqueness of (R)-(-)-3-Hydroxytetrahydrofuran lies in its specific stereochemistry, impacting its biological activity and utility as an intermediate in drug synthesis. Its enantiomeric forms exhibit different pharmacological profiles, making them valuable in medicinal chemistry .

Early Synthesis Routes: Pariselle's 1909 Method (Cyclization of 3,4-Dibromo-1-methoxybutane)

The synthesis of 3-hydroxytetrahydrofuran was first documented in 1909 when Pariselle pioneered a method utilizing cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane. This groundbreaking work established the fundamental synthetic framework for creating the tetrahydrofuran ring with a hydroxyl group at the 3-position. The reaction pathway involved nucleophilic substitution followed by intramolecular cyclization, culminating in the formation of the tetrahydrofuran ring structure.

At this early stage, the synthesis produced racemic mixtures of 3-hydroxytetrahydrofuran, containing equal amounts of both (R) and (S) enantiomers. This lack of stereochemical control was characteristic of synthetic methodologies of that era, as the significance of stereochemistry in chemical and biological properties was not yet fully appreciated. Nevertheless, Pariselle's work demonstrated the fundamental feasibility of constructing this important heterocyclic scaffold.

The method's historical significance lies in establishing the synthetic accessibility of 3-hydroxytetrahydrofuran, providing the foundation for subsequent developments in stereoselective synthesis. The cyclization approach proved to be a versatile strategy that would later be refined as researchers began focusing on obtaining enantiopure forms of this valuable building block.

Table 1: Key Characteristics of Pariselle's 1909 Method

| Parameter | Description |

|---|---|

| Starting Material | 3,4-Dibromo-1-methoxybutane |

| Key Steps | Cyclization followed by hydrolysis |

| Stereochemical Control | None (racemic product) |

| Yield | Not specified in original work |

| Temperature Conditions | Not specified in original work |

| Significance | First documented synthesis of 3-hydroxytetrahydrofuran |

Evolution of Chiral Synthesis: Transition from Racemic Mixtures to Enantiopure Compounds

The progression from racemic synthesis to stereoselective methods marked a significant advancement in accessing (R)-(-)-3-hydroxytetrahydrofuran. This evolution was propelled by the growing recognition of chirality's importance in pharmaceutical applications, where enantiomers often display dramatically different biological activities and therapeutic profiles.

Several pioneering approaches emerged for the synthesis of enantiopure (R)-(-)-3-hydroxytetrahydrofuran:

Chiral Precursor Approach

The (R)-(-) enantiomer has been synthesized with high enantiomeric purity from (R)-1,2,4-butanetriol, obtained from chiral feedstocks. This method relies on the cyclization of chiral butanetriol using p-toluenesulfonic acid (PTSA) catalyst at elevated temperatures (180-220°C). The reaction proceeds through dehydration and intramolecular etherification:

(R)-1,2,4-butanetriol + PTSA → (R)-(-)-3-hydroxytetrahydrofuran + H₂O

The stereochemistry of the starting material directly controls the configuration of the product, resulting in the (R) enantiomer with high optical purity. This approach exemplifies the "chiral pool" strategy, where naturally occurring or readily available chiral compounds serve as starting materials for more complex chiral molecules. The method's primary advantage lies in its reliability and predictable stereochemical outcome, though it necessitates access to enantiomerically pure starting materials.

Catalytic Asymmetric Synthesis

A significant breakthrough came with the development of catalytic asymmetric hydroboration techniques for synthesizing (R)-(-)-3-hydroxytetrahydrofuran. This approach involves the hydroboration of 2,3- and 2,5-dihydrofuran using various borane reagents in the presence of homogeneous chiral platinum complexes, followed by oxidation:

Dihydrofuran + Borane/Chiral Pt catalyst → Borane intermediate → Oxidation → (R)-(-)-3-hydroxytetrahydrofuran

Unlike the chiral precursor approach, this method introduces stereochemistry during the reaction rather than relying on pre-existing chiral centers. The chiral catalyst controls the facial selectivity of the hydroboration step, leading to preferential formation of one enantiomer. This approach represents a more atom-economical route to (R)-(-)-3-hydroxytetrahydrofuran, potentially starting from achiral precursors.

These catalytic methods have continued to evolve, with researchers developing increasingly efficient and selective catalytic systems. The potential for high throughput and efficiency makes this approach particularly attractive for industrial applications, despite the often higher cost of specialized catalysts.

Table 2: Comparison of Stereoselective Synthesis Methods for (R)-(-)-3-Hydroxytetrahydrofuran

| Method | Starting Materials | Catalyst/Reagent | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Chiral Precursor | (R)-1,2,4-butanetriol | p-toluenesulfonic acid | Determined by starting material | High optical purity, reliable stereochemistry | Requires chiral starting material, potential for racemization at high temperatures |

| Asymmetric Hydroboration | 2,3- or 2,5-dihydrofuran | Borane with chiral Pt catalyst | Catalyst-controlled | Can use achiral starting materials, potentially more atom-economical | Requires specialized catalysts, optimization of reaction conditions |

| Enzymatic Asymmetric Reduction | Tetrahydrofuran-3-one | Carbonyl reductase enzymes | Enzyme-controlled | High stereoselectivity, mild conditions | Limited substrate scope, enzyme availability and stability |

| Chiral Resolution | Racemic 3-hydroxytetrahydrofuran | Various resolving agents | Separation of formed diastereomers | Applicable to various synthetic routes | 50% maximum theoretical yield, additional processing steps |

The development of these stereoselective methods represented a significant advance over earlier racemic syntheses, enabling the production of (R)-(-)-3-hydroxytetrahydrofuran with high optical purity. This progress was particularly crucial as pharmaceutical applications increasingly demanded enantiopure building blocks for the synthesis of biologically active compounds.

Traditional Approaches

L-Malic Acid Derivative Pathways: Esterification, Reduction, and Acid-Catalyzed Cyclization

The synthesis of (R)-(-)-3-hydroxytetrahydrofuran from L-malic acid derivatives represents one of the most established traditional approaches in organic chemistry [1] [2]. This methodology involves a sequential three-step process comprising esterification, reduction, and acid-catalyzed cyclization reactions [3].

The initial esterification step involves the conversion of L-malic acid to its corresponding diester, typically dimethyl L-malate, using methanol and thionyl chloride as the esterifying system [2] [4]. The reaction proceeds through a Fischer esterification mechanism where the carboxylic acid groups undergo nucleophilic attack by methanol molecules in the presence of acid catalysis [5]. The esterification reaction is conducted at temperatures between 0-45°C to minimize racemization and side reactions [4].

Following esterification, the reduction step converts the diester to 1,2,4-butanetriol using sodium borohydride or lithium aluminum hydride systems [1] [2]. The reduction mechanism involves hydride transfer from the reducing agent to the carbonyl carbon of the ester groups, forming primary alcohol functionalities [3]. Research findings indicate that sodium borohydride provides yields of 80-95% while maintaining excellent stereochemical integrity [2].

The final cyclization step employs p-toluenesulfonic acid as the catalyst to facilitate intramolecular cyclodehydration of 1,2,4-butanetriol [6] [3]. The acid-catalyzed cyclization proceeds through protonation of the primary hydroxyl group, followed by nucleophilic attack from the secondary hydroxyl group to form the five-membered tetrahydrofuran ring [7] [6]. Optimal reaction conditions involve temperatures of 100-180°C under reduced pressure to remove water and drive the equilibrium toward product formation [8].

Halogenated Precursor Routes: Reduction of 4-Halo-3-Hydroxybutyric Acid Esters

The halogenated precursor route represents an alternative traditional approach for synthesizing (R)-(-)-3-hydroxytetrahydrofuran through the reduction of 4-halo-3-hydroxybutyric acid esters [9] [10]. This methodology begins with the preparation of optically active 4-halo-3-hydroxybutyric acid esters through asymmetric reduction of the corresponding 4-haloacetoacetic acid esters [11] [12].

The reduction of 4-halo-3-hydroxybutyric acid esters to 4-halo-1,3-butanediol represents the key transformation in this synthetic route [10] [13]. Sodium borohydride serves as the preferred reducing agent, operating through a hydride transfer mechanism that selectively reduces the ester functionality while preserving the halogen and hydroxyl groups [14] [10]. The reduction typically achieves conversions exceeding 95% with excellent preservation of optical purity [9].

The subsequent cyclization of 4-halo-1,3-butanediol proceeds through an intramolecular nucleophilic substitution mechanism [15] [9]. The hydroxyl group at the 3-position acts as a nucleophile, attacking the carbon bearing the halogen substituent to form the tetrahydrofuran ring with concomitant elimination of hydrogen halide [10]. This cyclization can be conducted under both acidic and basic conditions, with acidic conditions typically providing superior yields of 67-85% [15] [14].

Modern Innovations

Sodium Borohydride Reduction Systems: Advantages Over Lithium Aluminum Hydride

Modern synthetic approaches have increasingly favored sodium borohydride reduction systems over traditional lithium aluminum hydride methods due to several significant advantages [16] [17]. Sodium borohydride exhibits milder reducing properties compared to lithium aluminum hydride, providing enhanced selectivity and reduced side reactions [16] [18].

The mechanistic differences between these reducing agents stem from the varying polarities of their metal-hydrogen bonds [16]. Lithium aluminum hydride possesses highly polar aluminum-hydrogen bonds, making it a stronger reducing agent capable of reducing esters, carboxylic acids, and amides [18]. In contrast, sodium borohydride contains less polar boron-hydrogen bonds, limiting its reactivity primarily to aldehydes and ketones under standard conditions [17].

Industrial applications particularly benefit from sodium borohydride systems due to enhanced safety profiles and operational convenience [17] [19]. Unlike lithium aluminum hydride, sodium borohydride does not require anhydrous conditions and remains stable in the presence of atmospheric moisture [17]. This stability translates to simplified handling procedures and reduced infrastructure requirements for large-scale manufacturing operations [2].

The incorporation of lithium chloride and alcohol additives in sodium borohydride systems further enhances reduction efficiency [2] [20]. This modified reducing system achieves yields of 90-96% while maintaining the safety advantages of sodium borohydride [2]. The lithium chloride additive facilitates the reduction by increasing the electrophilicity of the carbonyl carbon through coordination effects [20].

Enzymatic Esterification: Sulfuric Acid vs. Acyl Chloride Formation Strategies

Enzymatic esterification represents a modern innovation in the synthesis of (R)-(-)-3-hydroxytetrahydrofuran intermediates, offering enhanced selectivity and milder reaction conditions [21] [22]. This approach utilizes lipase-catalyzed esterification reactions to achieve kinetic resolution of racemic substrates [21].

The sulfuric acid strategy involves direct esterification of carboxylic acids with alcohols in the presence of lipase enzymes [23]. This method operates under mild conditions (30-37°C) and achieves enantiomeric excesses of 85-95% [21]. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine residue on the carboxylic acid substrate [22].

Acyl chloride formation strategies represent an alternative enzymatic approach where carboxylic acids are first converted to acyl chlorides using sulfur dichloride oxide or phosphorus pentachloride [24] [25]. The resulting acyl chlorides then undergo lipase-catalyzed transesterification with alcohols to form the desired ester products [22]. This strategy often provides enhanced reaction rates due to the increased electrophilicity of acyl chlorides compared to carboxylic acids [25].

Comparative studies demonstrate that sulfuric acid strategies generally provide superior enantioselectivity, while acyl chloride formation strategies offer faster reaction kinetics [23] [21]. The choice between these approaches depends on the specific substrate requirements and desired product specifications for (R)-(-)-3-hydroxytetrahydrofuran synthesis [22].

Industrial Scalability

Process Optimization: Inorganic Acid Post-Treatment and Soxhlet-Free Purification

Industrial scalability of (R)-(-)-3-hydroxytetrahydrofuran synthesis requires comprehensive process optimization to achieve economically viable production [13] [26]. Modern industrial processes have implemented inorganic acid post-treatment protocols that eliminate the need for traditional Soxhlet extraction procedures [2] [23].

The inorganic acid post-treatment involves the addition of hydrochloric acid or sulfuric acid to precipitate inorganic byproducts and facilitate product isolation [2] [13]. This approach significantly reduces solvent consumption and processing time compared to traditional extraction methods [23]. The acid treatment also serves to neutralize any residual basic materials from the reduction step, ensuring product purity [13].

Soxhlet-free purification represents a major advancement in process efficiency, eliminating the need for continuous solvent extraction [2]. Alternative purification methods include simple acid-base extractions followed by distillation under reduced pressure [26]. These streamlined purification protocols reduce processing time from 40+ hours to 4-12 hours while maintaining product quality [23].

Process optimization studies have identified optimal pH ranges of 7.0-8.5 for maximizing yield and minimizing side reactions [26]. Temperature control during the cyclization step has been refined to 100-140°C, providing an optimal balance between reaction rate and product selectivity [13]. These optimized conditions achieve overall yields of 80-96% at industrial scale [26].

Cost-Effective Raw Materials: Utilization of Dimethyl L-Malate and Sodium Borohydride

The economic viability of industrial (R)-(-)-3-hydroxytetrahydrofuran production depends critically on the selection of cost-effective raw materials [2] [13]. Dimethyl L-malate has emerged as the preferred starting material due to its favorable cost profile and excellent availability [1] [2].

Table 1: Comparison of Reduction Systems for 3-Hydroxytetrahydrofuran Synthesis

| Reducing Agent | Reactivity | Safety Profile | Storage Requirements | Cost | Industrial Suitability | Yield (%) |

|---|---|---|---|---|---|---|

| Lithium Aluminum Hydride | Strong | Highly flammable, explosive risk | Anhydrous conditions required | High | Limited | 85-90 |

| Sodium Borohydride | Mild | Safer, non-toxic | Stable in air | Lower | Excellent | 80-95 |

| Sodium Borohydride/Lithium Chloride/Alcohol System | Enhanced | Safer, non-toxic | Stable in air | Moderate | Excellent | 90-96 |

Dimethyl L-malate costs approximately $3.5-4.0 per kilogram compared to $2.5-3.0 per kilogram for L-malic acid, representing a modest premium that is offset by reduced processing steps [2]. The pre-esterified nature of dimethyl L-malate eliminates the need for separate esterification reactions, simplifying the overall synthetic sequence [1].

Sodium borohydride utilization provides significant cost advantages over lithium aluminum hydride, with costs of $8.0-12.0 per kilogram compared to $45.0-60.0 per kilogram for lithium aluminum hydride [17] [19]. The enhanced safety profile of sodium borohydride reduces insurance and handling costs associated with industrial operations [17].

Table 2: Process Optimization Parameters for Industrial Production

| Parameter | Traditional Process | Optimized Process | Industrial Scale |

|---|---|---|---|

| Temperature (°C) | 180-220 | 100-130 | 110-140 |

| Reaction Time (h) | 24-48 | 4-12 | 6-18 |

| pH Control | Not controlled | 7.5-8.5 | 7.0-8.0 |

| Pressure (atm) | 1 | 1 | 1-2 |

| Catalyst Loading (mol%) | 5-10 | 2-5 | 1-3 |

| Yield (%) | 65-75 | 85-96 | 80-92 |

The combination of dimethyl L-malate and sodium borohydride systems enables industrial production costs that are competitive with alternative synthetic routes [2] [13]. Raw material costs typically represent 40-60% of total production costs, making the selection of cost-effective starting materials crucial for commercial viability [26].

Table 3: Raw Material Cost Analysis for Industrial Production

| Raw Material | Cost ($/kg) | Availability | Industrial Grade |

|---|---|---|---|

| L-Malic Acid | 2.5-3.0 | Excellent | Yes |

| Dimethyl L-Malate | 3.5-4.0 | Good | Yes |

| Sodium Borohydride | 8.0-12.0 | Good | Yes |

| Lithium Aluminum Hydride | 45.0-60.0 | Limited | Specialized |

| p-Toluenesulfonic Acid | 5.0-8.0 | Excellent | Yes |

Supply chain considerations favor these raw materials due to their widespread availability from multiple suppliers and established manufacturing infrastructure [2]. The reliability of supply chains ensures consistent production schedules and reduces the risk of material shortages that could impact manufacturing operations [13].

Table 4: Comparison of Synthetic Routes and Reaction Conditions

| Synthetic Route | Starting Material | Key Reagent | Temperature (°C) | Optical Purity (% ee) | Overall Yield (%) |

|---|---|---|---|---|---|

| L-Malic Acid Esterification | L-Malic Acid | Sodium Borohydride | 0-80 | 95-99 | 53-65 |

| Halogenated Precursor Route | 4-Chloro-3-hydroxybutyric acid ester | Sodium Borohydride/Calcium Chloride | 0-40 | 93-99 | 67-85 |

| Enzymatic Approach | Racemic substrate | Lipase/Nicotinamide Adenine Dinucleotide | 30-37 | 85-95 | 45-75 |

| Direct Cyclization | 1,2,4-Butanetriol | p-Toluenesulfonic Acid | 100-180 | 95-99 | 80-96 |

Chiral Substrate Methods

Enantioselective construction from pre-existing chiral building blocks remains a reliable industrial route.

3.1.1 Protection–Deprotection Strategies: Isobutene Protection of 2-Hydroxy Groups

Dimethyl L-malate can be regio-selectively masked at the C-2 hydroxy position through electrophilic addition of isobutene, generating a tert-butoxy derivative that withstands subsequent reduction and prevents boron complexation during hydride delivery [1]. Careful control of stoichiometry (1.2 equivalents isobutene, catalytic phosphoric acid, 20 °C) avoids over-alkylation.

3.1.2 Cyclisation Prioritisation: Impact of Reaction Sequence on Yield and Purity

Sequential reduction with sodium borohydride followed by one-pot acid-catalysed deprotection and cyclodehydration under para-toluenesulfonic acid affords the furan ring in a single thermal operation (75 °C, four hours). Reversing this order—attempting cyclodehydration before deprotection—reduces isolated yield by more than one-third and introduces diastereomeric impurities arising from transient borate esters [2] [1].

| Table 1 Chiral-substrate route via dimethyl L-malate | Isolated yield (%) | Enantiomeric excess (%) |

|---|---|---|

| Isobutene protection | 82.8 [2] | >99 [1] |

| Sodium borohydride reduction | 80.5 [2] | >99 [1] |

| Cyclodehydration to (R)-3-hydroxytetrahydrofuran | 65.0 [2] | 99.2 [1] |

Asymmetric Catalysis

Catalytic strategies introduce chirality de novo, eliminating dependence on costly chiral feedstocks.

3.2.1 Chiral Platinum Complexes: Hydroboration of Dihydrofurans

Octahedral platinum complexes bearing Λ/Δ stereogenic metal centres promote syn-selective hydroboration of 2,5-dihydrofuran. In the presence of pinacol-borane and molecular oxygen work-up, the reaction delivers (R)-3-hydroxytetrahydrofuran in up to ninety-two percent isolated yield and ninety-nine percent enantiomeric excess [3] [4]. Electron-rich N-heterocyclic carbene ligands accelerate the hydride-migration step, suppressing competing over-reduction of the ring [5].

| Table 2 Representative platinum-catalysed hydroborations | Catalyst (ligand) | Temperature (°C) | Yield (%) | Enantiomeric excess (%) |

|---|---|---|---|---|

| Platinum dichloride–N-heterocyclic carbene | 0 → 25 | 88 [4] | 97 [4] | |

| Chiral-at-metal platinum–diphosphine | –10 → 20 | 92 [3] | 99 [3] |

3.2.2 Enzyme Engineering: Directed Evolution of Alcohol Dehydrogenases for Ketone Reduction

An alternative biocatalytic approach reduces 3-(2H)-dihydrofuran-3-one to (R)-3-hydroxytetrahydrofuran using engineered alcohol dehydrogenase variants. Iterative saturation mutagenesis of the Rhodococcus ruber enzyme shifted substrate scope towards the bicyclic ketone and improved catalytic turnover ten-fold [6]. Parallel screening generated mutants conferring enantioselectivities above ninety-eight percent with space–time yields surpassing five grams per litre per hour in aqueous medium [7] [8].

Resolution Techniques

When racemic material is unavoidable, physical separation remains essential for pharmaceutical-grade purity.

3.3.1 Optical Purity Enhancement: Crystallisation and Chromatographic Separation

Recrystallisation of diastereomeric camphorsulfonate salts elevates optical purity from fifty to more than ninety-five percent enantiomeric excess in a single cycle, albeit with moderate recovery (sixty-five to seventy percent) [9]. Preparative high-performance liquid chromatography on tris-phenylcarbamate cellulose delivers up to ninety-nine percent enantiomeric excess and eighty-plus percent mass recovery at kilogram scale [10].

| Table 3 Resolution performance comparison | Technique | Recovery (%) | Final enantiomeric excess (%) |

|---|---|---|---|

| Diastereomeric salt crystallisation | 68 [9] | 95 [9] | |

| Chiral stationary-phase chromatography | 85 [10] | 99 [10] |

Key Takeaways

- Strategic protection of the secondary hydroxy group suppresses side reactions during chiral-substrate routes and streamlines downstream separations [1].

- Chiral-at-metal platinum catalysis now rivals traditional borane chemistry, offering near-quantitative enantiomeric excess without auxiliary chiral centres [3] [4].

- Directed enzyme evolution provides a scalable, green complement, achieving high space–time yields while retaining excellent stereocontrol [7] [6].

- Post-synthetic resolution remains valuable, but modern catalytic routes increasingly obviate its routine use, thereby reducing solvent consumption and waste generation [9] [10].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant